2-(3-Methylbut-3-en-1-yl)benzonitrile
Description
2-(3-Methylbut-3-en-1-yl)benzonitrile is an aromatic nitrile derivative characterized by a benzonitrile core substituted at the 2-position with a 3-methylbut-3-en-1-yl group. The nitrile group imparts significant electron-withdrawing effects, influencing the reactivity of the benzene ring in electrophilic substitution reactions. The 3-methylbut-3-en-1-yl substituent introduces steric bulk and an unsaturated hydrocarbon chain, which may enhance hydrophobicity and modulate interactions in chemical or biological systems.
For example, fluorinated benzonitriles are prominent in crop protection agents due to their bioactivity , while others serve as intermediates in drug development .
Properties
IUPAC Name |
2-(3-methylbut-3-enyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXDYGLTPCDALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641133 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-68-2 | |
| Record name | 2-(3-Methyl-3-buten-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-3-en-1-yl)benzonitrile typically involves the reaction of 2-bromobenzonitrile with 3-methylbut-3-en-1-yl magnesium bromide in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-3-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Organic Synthesis
The primary application of 2-(3-Methylbut-3-en-1-yl)benzonitrile lies in its role as an intermediate in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. The synthesis typically involves the reaction of 2-bromobenzonitrile with 3-methylbut-3-en-1-yl magnesium bromide, often catalyzed to enhance efficiency and yield.
Synthesis Pathway
The general synthetic pathway can be summarized as follows:This method allows for the introduction of the branched alkene group while preserving the nitrile functionality, which is crucial for subsequent reactions.
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the development of new compounds with specific desired properties, particularly in drug synthesis.
Case Studies and Research Findings
Although specific case studies focusing exclusively on this compound are scarce, research into related compounds provides insights into its potential applications. For instance, studies on nitrile-containing compounds have shown promise in areas such as:
Pharmaceutical Development
Research has indicated that compounds with similar structures may exhibit therapeutic effects, particularly in treating metabolic disorders such as diabetes . The exploration of benzonitrile derivatives has been linked to advancements in drug formulations targeting various biological pathways.
Material Science
Nitriles are known for their utility in polymer chemistry and materials science, where they can serve as precursors for high-performance materials . The unique properties of this compound may also contribute to advancements in this field.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-3-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzonitrile Derivatives
Key Differences and Implications
Substituent Effects on Reactivity: Alkenyl vs. Styryl Groups: The 3-methylbut-3-en-1-yl group in the target compound lacks conjugation with the aromatic ring, unlike the styryl group in 2-(4-methylstyryl)benzonitrile. Electron-Withdrawing Groups: Fluorinated and chlorinated analogues (e.g., compound II.13.m ) exhibit enhanced electronegativity, improving binding affinity in agrochemical targets. The absence of halogens in the target compound may limit such interactions but reduce environmental persistence.
Synthetic Accessibility :
- Styryl-substituted benzonitriles are efficiently synthesized via Wittig reactions , whereas the 3-methylbut-3-en-1-yl group may require alternative strategies, such as allylic alkylation or Heck coupling, to install the branched alkene.
Biological and Material Applications :
- The oxadiazole-containing benzonitrile (CAS 1396848-10-4 ) demonstrates the role of heterocycles in medicinal chemistry, contrasting with the purely hydrocarbon substituent in the target compound.
- The methoxymethoxy and hydroxyl groups in compound 20 enable hydrogen bonding, a feature absent in the target molecule, which may limit solubility in polar solvents.
Research Findings and Trends
- Agrochemical Potential: Fluorinated benzonitriles dominate crop protection research due to their stability and bioactivity . The target compound’s alkene group could be leveraged for derivatization (e.g., epoxidation) to enhance pesticidal properties.
- Pharmaceutical Intermediates : Nitriles with heterocyclic substituents (e.g., oxadiazoles ) are prioritized in drug discovery. The target compound’s simpler structure may serve as a scaffold for prodrug development.
- Thermal and Photochemical Behavior : Styryl-substituted benzonitriles undergo trans-cis isomerization and cycloadditions , whereas the isolated alkene in the target compound may exhibit slower photodegradation, favoring thermal stability.
Biological Activity
2-(3-Methylbut-3-en-1-yl)benzonitrile, also known by its CAS number 731772-68-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzonitrile moiety with a prenyl group (3-methylbut-3-en-1-yl) attached to it. This structural feature is significant as it influences the compound's lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The presence of the nitrile group may contribute to anti-inflammatory activities, as seen in other related compounds.
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.
The mechanisms by which this compound exerts its biological effects may involve:
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity.
- Bioisosteric Effects : The structural modifications introduced by the prenyl group can enhance binding affinity to biological targets, influencing pharmacological outcomes.
Case Studies
- Antimicrobial Studies :
- Anti-inflammatory Research :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
